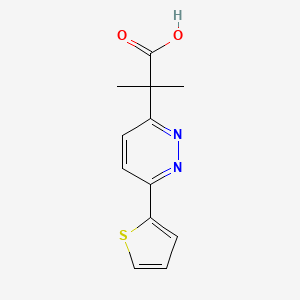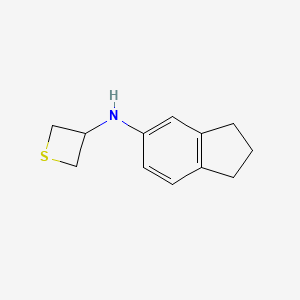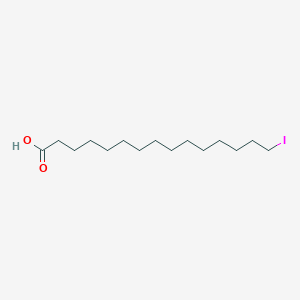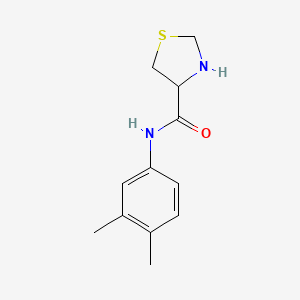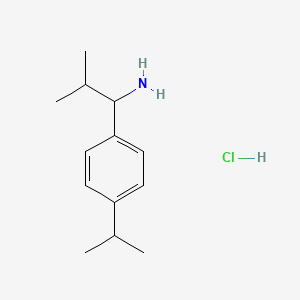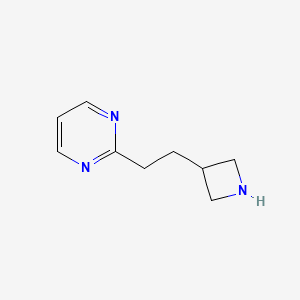![molecular formula C10H16O4S B15277985 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O4S. It is characterized by a spirocyclic structure, where a single carbon atom connects two rings, creating a unique three-dimensional shape.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through annulation reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring using conventional chemical transformations. These reactions often require specific catalysts and controlled conditions to ensure the desired stereoselectivity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scalable annulation strategies similar to those used in laboratory settings. The use of readily available starting materials and minimal chromatographic purifications are essential for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Spirocyclic oxindoles
Comparison: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. Compared to similar spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Propriétés
Formule moléculaire |
C10H16O4S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
2-methylsulfonylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c1-15(13,14)10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12) |
Clé InChI |
SNUPDSQIEPSWBE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC2(C1)CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


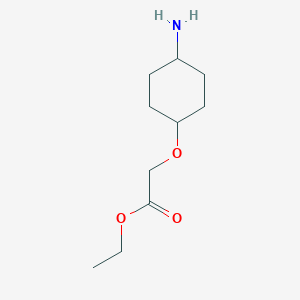
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)


